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Selectivity Profile of SCH772984

The table below summarizes the key quantitative data on the kinase selectivity of SCH772984:

Kinase
Target

Assay Type Result (IC50 or % Inhibition) Reference/Description

ERK1 Enzymatic Assay IC₅₀ = 4 nM [1] / 8.3 nM [2] Primary target

ERK2 Enzymatic Assay IC₅₀ = 1 nM [1] / 2.7 nM [2] Primary target

CLK2 Enzymatic Assay IC₅₀ = ~104 nM [2] Off-target (∼40x less potent

than ERK2)

DRAK1 Enzymatic Assay IC₅₀ = ~190 nM [2] Off-target (∼70x less potent

than ERK2)

TTK/MPS1 Enzymatic Assay IC₅₀ = ~200 nM [2] Off-target (∼70x less potent

than ERK2)

haspin Enzymatic Assay IC₅₀ = 398 nM [2] Off-target

JNK1 Enzymatic Assay IC₅₀ = 1080 nM [2] Off-target

>450 other
kinases

KINOMEscan

(Binding Assay)

Highly selective; few off-targets

with significantly weaker affinity

Profiled against a broad

panel of kinases
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Kinase
Target

Assay Type Result (IC50 or % Inhibition) Reference/Description

at 1 μM [2]

SCH772984's remarkable selectivity stems from its unique mechanism of action. It not only acts as an

ATP-competitive inhibitor but also allosterically inhibits the phosphorylation of ERK1/2 by its upstream

activator, MEK [3] [4].

Unique Binding Mode: SCH772984 binding induces a novel, inactive conformation of the

phosphate-binding loop (P-loop) and an outward tilt of the αC helix, creating a unique pocket not
present in other kinases [2].

Slow Off-Rate Kinetics: This distinctive binding mode is associated with very slow dissociation from
ERK1/2, leading to prolonged suppression of the pathway even after the compound is removed [2].

Mechanism of Action and Functional Consequences

SCH772984 exerts its effects by potently inhibiting the terminal kinases in the MAPK cascade.
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SCH772984 directly inhibits ERK1/2 catalytic activity and its phosphorylation by MEK, suppressing

downstream signaling [3] [4].

The key functional consequences of this inhibition include:

Suppression of Downstream Signaling: SCH772984 treatment leads to dose-dependent

decreases in phosphorylation of ERK itself and its direct substrate, p90 RSK (ribosomal S6 kinase)
[1] [4].

Anti-Proliferative and Pro-Apoptotic Effects: The inhibitor demonstrates robust efficacy in cancer
cell lines with mutations activating the MAPK pathway, such as BRAF-mutant and RAS-mutant
tumors, including those with acquired resistance to BRAF or MEK inhibitors [1] [4].
Cell Cycle Arrest: Treatment with SCH772984 can induce G1 cell cycle arrest [4].
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Experimental Protocols for Profiling

The selectivity and potency of SCH772984 were established through a series of rigorous biochemical and

cellular assays.

Kinase Selectivity Profiling

Method: A broad panel of 456 kinases was profiled using the KINOMEscan binding assay to assess
selectivity at a concentration of 1 μM SCH772984 [2].

Follow-up: Kinases identified as potential off-targets in the initial screen were further characterized
using enzymatic assays to determine precise half-maximal inhibitory concentrations (IC₅₀) [2].

Enzymatic Assay for ERK1/2 Potency

Method: Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay [1].
Protocol Summary:

Reaction Setup: Diluted SCH772984 in a 384-well plate.
Enzyme Addition: Added purified, active ERK2 (0.3 ng per reaction).

Reaction Initiation: Added a solution containing substrate peptide and ATP.
Incubation: Incubated for 45 minutes at room temperature.

Detection: Stopped the reaction with IMAP Binding Solution. The binding of phosphorylated
peptides to IMAP beads increases fluorescence polarization, which is measured to determine

kinase activity [1].

Cellular Target Engagement and Phenotypic Assays

Western Blotting: Treated cells with SCH772984 and lysed them to analyze proteins by Western

blotting. Key biomarkers include phospho-ERK1/2 (T202/Y204) and phospho-RSK (T359/S363) to
confirm pathway inhibition [1] [4].

Cell Proliferation/Viability Assays:
Method: CellTiter-Glo Luminescent Cell Viability Assay [1] [4].

Protocol Summary:
Seed cells in 96-well plates.

Treat with a dose range of SCH772984 (e.g., 0.001-10 μM) 24 hours after seeding.
Incubate for 4-5 days.
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Add CellTiter-Glo reagent, which produces a luminescent signal proportional to the

amount of ATP present (an indicator of metabolically active cells).
Measure luminescence to determine the half-maximal growth inhibitory concentration

(IC₅₀).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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